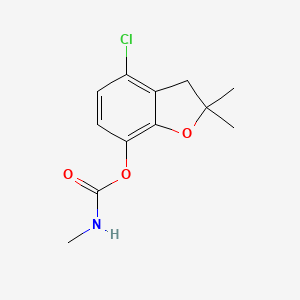
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate is a chemical compound known for its use as a pesticide. It is a derivative of carbamate and benzofuran, and it exhibits insecticidal properties. This compound is used to control a variety of pests in agricultural settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate typically involves the reaction of methyl isocyanate with 4-chloro-2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is then purified and formulated for use as a pesticide.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used to replace the chlorine atom.
Major Products Formed
Hydrolysis: 4-Chloro-2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran and methylamine.
Oxidation: Corresponding oxides of the compound.
Substitution: Products with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a model compound to study carbamate chemistry and reactions.
Biology: Investigated for its effects on various biological systems and organisms.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new pesticides and agrochemicals.
Wirkmechanismus
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects. By blocking this enzyme, the compound causes an accumulation of acetylcholine, leading to paralysis and death of the pest . The molecular targets include the acetylcholinesterase enzyme and the pathways involved in neurotransmission.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate is unique due to its specific chemical structure and insecticidal properties. Similar compounds include:
Carbofuran: Another carbamate pesticide with a similar mode of action.
Carbosulfan: A related compound used as an insecticide.
Methomyl: Another carbamate pesticide with different structural features but similar insecticidal properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Eigenschaften
CAS-Nummer |
4790-92-5 |
|---|---|
Molekularformel |
C12H14ClNO3 |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
(4-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2)6-7-8(13)4-5-9(10(7)17-12)16-11(15)14-3/h4-5H,6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
ZUIXATGNVPEOAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=CC(=C2O1)OC(=O)NC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



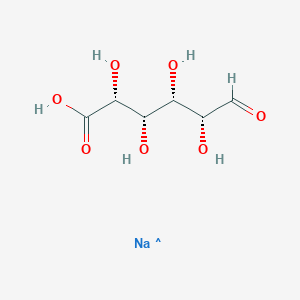
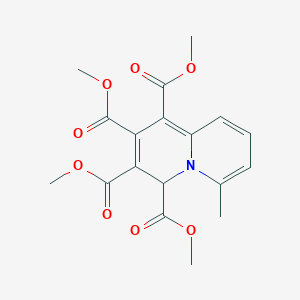

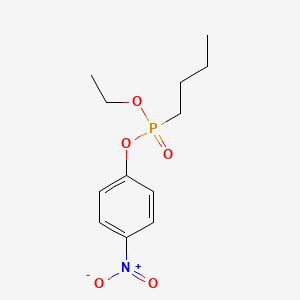
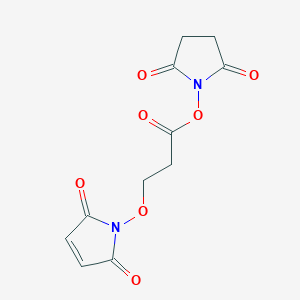
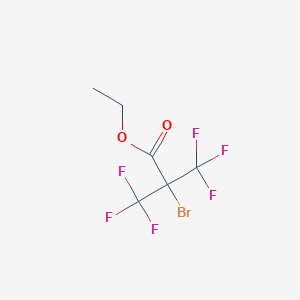
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
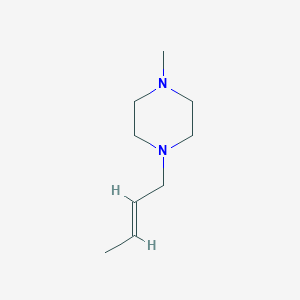
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
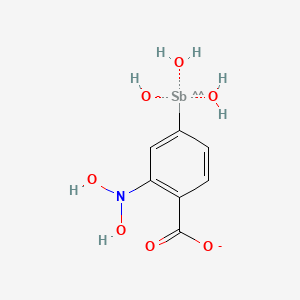
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
